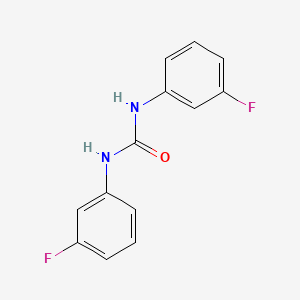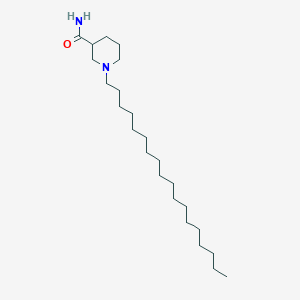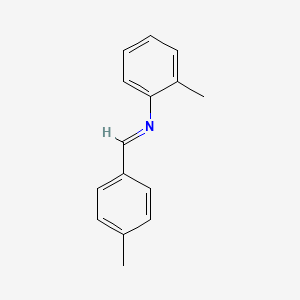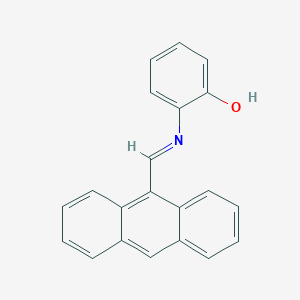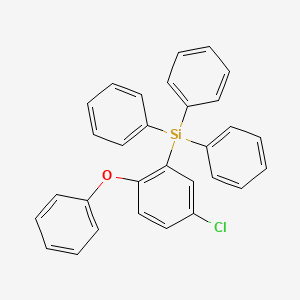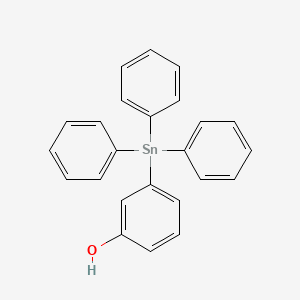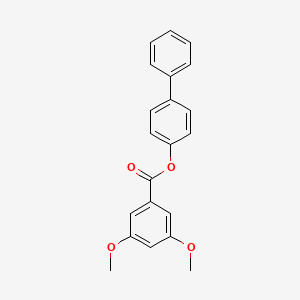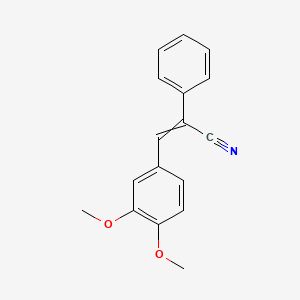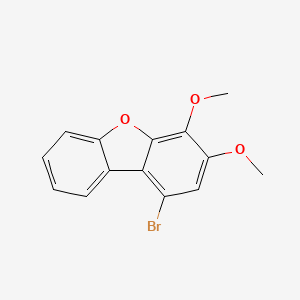
1-Bromo-3,4-dimethoxydibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,4-dimethoxydibenzofuran is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.146 g/mol . This compound belongs to the dibenzofuran family, which is known for its aromatic and heterocyclic properties. Dibenzofurans are significant in various fields due to their unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-Bromo-3,4-dimethoxydibenzofuran typically involves the bromination of 3,4-dimethoxydibenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) . The reaction conditions usually include a solvent like dichloromethane (CH2Cl2) and a controlled temperature to ensure selective bromination at the desired position.
Chemical Reactions Analysis
1-Bromo-3,4-dimethoxydibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction:
Radical Reactions: Bromination at the allylic position using N-bromosuccinimide (NBS) is another possible reaction.
The major products formed from these reactions depend on the reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted dibenzofurans with different functional groups.
Scientific Research Applications
1-Bromo-3,4-dimethoxydibenzofuran is primarily used in scientific research due to its unique chemical properties. Its applications include:
Biology and Medicine:
Industry: Its use in industry is limited, but it can be part of the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-Bromo-3,4-dimethoxydibenzofuran is not extensively studied. like other dibenzofurans, it likely interacts with molecular targets through its aromatic and heterocyclic structure, enabling it to participate in various chemical reactions. The pathways involved would depend on the specific application and the nature of the interaction with other molecules.
Comparison with Similar Compounds
1-Bromo-3,4-dimethoxydibenzofuran can be compared with other dibenzofuran derivatives such as:
- 1,3-Dibromo-4-methoxydibenzofuran
- 1,9-Dibromo-2,8-dimethoxydibenzofuran
- 4,6-Dimethoxydibenzofuran
- 2,8-Dimethoxydibenzofuran
These compounds share a similar core structure but differ in the position and type of substituents, which can significantly affect their chemical reactivity and applications
Properties
CAS No. |
195383-81-4 |
|---|---|
Molecular Formula |
C14H11BrO3 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
1-bromo-3,4-dimethoxydibenzofuran |
InChI |
InChI=1S/C14H11BrO3/c1-16-11-7-9(15)12-8-5-3-4-6-10(8)18-14(12)13(11)17-2/h3-7H,1-2H3 |
InChI Key |
PWNANBXOMGJKJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C3=CC=CC=C3OC2=C1OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


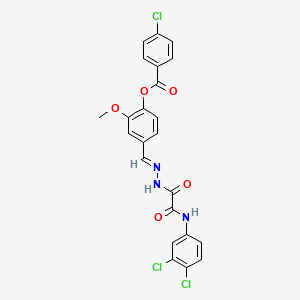
![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)


